5-Hydroxydrospirenone

Description

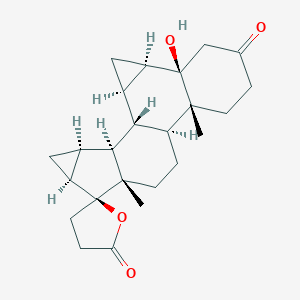

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14+,15-,16+,17-,19+,20-,21+,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQANBDIXNMIXPA-DHHRPGCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173470 | |

| Record name | 5-Hydroxydrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197721-70-3 | |

| Record name | (2′S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2′(5′H)-furan]-3,5′(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197721-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydrospirenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197721703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-6 beta,7 beta;15 beta,16 beta-dimethylene-3-oxo-5 beta,17 alpha-pregnane-21,17-carbolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYDROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC1T1MJ4XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biotransformation Pathways of 5 Hydroxydrospirenone

Chemical Synthesis Methodologies for Related Steroid Structures

The chemical synthesis of specific steroid derivatives is a field of continuous development, driven by the need for new therapeutic agents and research tools. The introduction of a hydroxyl group at a specific position, as seen in 5-Hydroxydrospirenone, is a key and often challenging step.

Achieving stereoselective hydroxylation in the complex, three-dimensional scaffold of a steroid is a significant synthetic challenge. The inert C-H bonds of the steroid nucleus require specific and controlled activation to introduce a hydroxyl group at the desired position and with the correct spatial orientation.

Several strategies have been developed to address this:

Directed Evolution: This powerful technique involves engineering enzymes, such as cytochrome P450 monooxygenases, to catalyze specific hydroxylation reactions. acs.orgresearchgate.net By creating and screening libraries of enzyme mutants, researchers can identify variants with high regio- and stereoselectivity for a particular steroid substrate. acs.orgresearchgate.net For instance, directed evolution of P450 BM3 has yielded mutants capable of selectively hydroxylating testosterone (B1683101) at the 2β- or 15β-positions with high precision. researchgate.net

Biocatalysis: The use of whole-cell microbial systems or isolated enzymes offers a green and highly selective alternative to traditional chemical methods. aub.edu.lb Fungi, in particular, possess a diverse array of cytochrome P450 enzymes that can hydroxylate steroids at various positions. aub.edu.lb

Transition Metal Catalysis: Homogeneous catalysis using transition metals like rhodium, palladium, and ruthenium can enable the direct C-H activation and subsequent hydroxylation of steroids. The choice of ligands is crucial for controlling the selectivity of these reactions.

Biomimetic Systems: Inspired by the efficiency of natural enzymes, synthetic catalysts that mimic the active sites of metalloenzymes, such as iron-porphyrin complexes, are being developed for steroid hydroxylation.

Chemoenzymatic synthesis leverages the best of both worlds: the flexibility of chemical synthesis and the unparalleled selectivity of biocatalysis. biorxiv.orgresearchgate.netresearchgate.net This hybrid approach is particularly useful for the synthesis of complex, highly oxygenated steroids. researchgate.netresearchgate.net

A typical chemoenzymatic route might involve:

Chemical synthesis of a steroid precursor.

A highly selective enzymatic hydroxylation step using an engineered enzyme or a microbial culture. biorxiv.org

Further chemical modifications to complete the synthesis of the target molecule.

This modular approach can significantly shorten synthetic routes and provide access to novel steroid analogs that would be difficult to obtain through purely chemical or biological methods. biorxiv.orgresearchgate.net Recent advances have enabled the chemoenzymatic synthesis of various functionalized steroids, highlighting the potential of this strategy. biorxiv.orgresearchgate.net

Biotransformation Processes in the Formation of this compound

In the body, drospirenone (B1670955) is metabolized into several compounds, including this compound. This process is primarily carried out by a well-established enzymatic system.

The hydroxylation of steroids in humans and other mammals is predominantly catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. mdpi.comnih.gov These enzymes are responsible for the metabolism of a wide range of endogenous and exogenous compounds, including steroids. mdpi.comnih.gov

The catalytic cycle of CYP-mediated hydroxylation is a multi-step process:

The steroid substrate binds to the active site of the P450 enzyme.

The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.

Molecular oxygen binds to the ferrous iron.

A second reduction and protonation steps lead to the cleavage of the O-O bond and the formation of a highly reactive ferryl-oxo intermediate (Compound I).

This potent oxidizing species abstracts a hydrogen atom from the steroid backbone, followed by the rebound of a hydroxyl group to form the hydroxylated product.

The remarkable regio- and stereoselectivity of these enzymes is dictated by the specific amino acid residues in the active site, which orient the steroid substrate in a precise manner for hydroxylation to occur at a specific carbon atom. mdpi.comnih.gov

The direct precursor to this compound is drospirenone . Following oral administration, drospirenone undergoes extensive metabolism. While several metabolic pathways exist, hydroxylation is a major route. The formation of this compound is a key step in the Phase I metabolism of drospirenone.

Studies on the biotransformation of drospirenone have also been conducted using microbial systems, such as the fungus Cunninghamella elegans, which is known to possess a cytochrome P450 system similar to that in mammals. aub.edu.lbaub.edu.lb These studies have identified various hydroxylated metabolites of drospirenone, further elucidating the potential sites of enzymatic attack on the steroid nucleus. aub.edu.lbaub.edu.lb

In addition to hydroxylation, other metabolic transformations of drospirenone have been observed, such as the formation of the acid form of drospirenone and 4,5-dihydrodrospirenone-3-sulfate, which are its primary metabolites. nih.gov Another identified biotransformation product is spirorenone (B1212842), formed through 1,2-dehydrogenation. nih.gov

Metabolic Fate and Biochemical Disposition of 5 Hydroxydrospirenone

In Vitro Metabolic Investigations

In vitro metabolic studies are fundamental in characterizing the metabolic profile of a compound. These studies typically utilize subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes. researchgate.netevotec.com

Hepatic Microsomal Incubation Studies and Reaction Phenotyping

Incubation of 5-Hydroxydrospirenone with human liver microsomes serves as a primary method to investigate its metabolic stability and to identify the enzymes responsible for its biotransformation. nih.govnih.gov These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are major contributors to Phase I metabolism. evotec.comyoutube.com Reaction phenotyping, a process to identify which specific enzymes metabolize a drug, is crucial for predicting potential drug-drug interactions. nih.govbioivt.com This can be achieved through the use of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsome incubations. bioivt.comresearchgate.net

Identification and Characterization of Phase I Metabolites (e.g., further hydroxylation, oxidation products)

Phase I metabolism of this compound primarily involves oxidative reactions catalyzed by cytochrome P450 enzymes. nih.govopenaccessjournals.com These reactions introduce or expose functional groups, such as hydroxyl groups, on the parent molecule, making it more polar. openaccessjournals.comneu.edu.tr The primary purpose of these reactions is often to prepare the compound for subsequent Phase II metabolism. youtube.com For this compound, this can involve further hydroxylation or other oxidative modifications to its chemical structure.

Identification and Characterization of Phase II Metabolites (e.g., glucuronidation, sulfation)

Following Phase I reactions, this compound and its metabolites can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate excretion. nih.govyoutube.com The most common Phase II reactions are glucuronidation and sulfation. drughunter.comyoutube.com Glucuronidation involves the attachment of glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). drughunter.comyoutube.com Sulfation involves the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs). drughunter.comnih.gov These conjugation reactions result in the formation of highly polar glucuronide and sulfate (B86663) metabolites. youtube.com

Enzyme Isoform Mapping and Contribution Analysis in Metabolic Conversion

Identifying the specific CYP450 isoforms responsible for the metabolism of this compound is a key objective of in vitro studies. The major human drug-metabolizing CYP isoforms belong to the CYP1, CYP2, and CYP3 families. nih.govmdpi.com Of these, CYP3A4 is the most abundant in the human liver and is responsible for the metabolism of a large percentage of clinically used drugs. nih.gov To determine the contribution of each isoform, experiments are conducted using a panel of recombinant human CYP enzymes, allowing for the assessment of each enzyme's ability to metabolize the compound. researchgate.netcertara.com

Non-Clinical In Vivo Metabolic Fate Studies

Non-clinical in vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. scielo.br

Selection of Animal Models for Metabolic Profiling

The selection of an appropriate animal model is a critical step in non-clinical metabolic studies, aiming to find a species whose metabolic profile is as close as possible to that of humans. mdpi.comfrontiersin.org This allows for more reliable extrapolation of the data to predict human pharmacokinetics. scielo.br For many pharmaceutical compounds, rodent and non-rodent species are evaluated. In some cases, specific mouse models are developed to investigate particular metabolic pathways. nih.govnih.gov The choice of species is often guided by initial in vitro comparative metabolism studies using liver microsomes or hepatocytes from different species, including humans, to identify the species with the most similar metabolic pattern. pharmaron.comsemanticscholar.org

Integration within Broader Biochemical Pathways in Steroid Homeostasis

This compound is a metabolite of drospirenone (B1670955), a unique synthetic progestin whose biochemical actions place it at the intersection of several steroid hormone pathways. Drospirenone is a derivative of spironolactone (B1682167) and is distinguished from other synthetic progestins by a pharmacological profile that closely resembles natural progesterone (B1679170). researchgate.nethmdb.ca This profile is largely defined by its significant antimineralocorticoid and antiandrogenic activities. fda.govresearchgate.net

The integration of drospirenone and its metabolites into steroid homeostasis is primarily through their interaction with key steroid receptors. Drospirenone binds with high affinity to the progesterone receptor (PR) and the mineralocorticoid receptor (MR), and with a lower affinity to the androgen receptor (AR). wikipedia.org Its actions at these receptors influence the body's hormonal balance.

A crucial aspect of its role in steroid homeostasis is its antimineralocorticoid effect. By acting as an antagonist to the mineralocorticoid receptor, drospirenone blocks the effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and fluid balance. wikipedia.orgdrugbank.com This action counteracts the stimulation of the RAAS that can be induced by estrogens. researchgate.nethmdb.ca This antagonistic effect on the MR is a defining characteristic that differentiates drospirenone from many other progestins and aligns its activity more closely with that of endogenous progesterone. researchgate.net

Furthermore, its antiandrogenic activity contributes to its role in steroid homeostasis by opposing the effects of androgens. drugbank.comresearchgate.net This is achieved by inhibiting the binding of androgens like testosterone (B1683101) to the androgen receptor.

The metabolic pathway of drospirenone itself is also integrated with steroid-metabolizing enzymes. While its major metabolites are formed independently of the cytochrome P450 system, it does undergo some oxidative metabolism catalyzed by CYP3A4. wikipedia.orghres.cadrugbank.com This means that its plasma concentration and, consequently, its activity can be influenced by other substances that inhibit or induce this enzyme system, a common point of interaction for many steroid hormones. wikipedia.orgnih.gov For example, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) has been shown to moderately increase the systemic exposure to drospirenone. nih.gov

Advanced Analytical Methodologies for 5 Hydroxydrospirenone Research

Chromatographic Separation Techniques Development

Chromatographic techniques are central to the isolation and detection of 5-Hydroxydrospirenone from biological samples. The development and optimization of these methods are critical for achieving the necessary selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a cornerstone for the analysis of drospirenone (B1670955) and its metabolites. humanjournals.comzenodo.org Method optimization is a multi-parameter process aimed at achieving efficient separation from the parent drug and other related substances. synergypressjournals.comresearchgate.net

Key parameters that are systematically optimized include the stationary phase, mobile phase composition, flow rate, and detection wavelength. synergypressjournals.comresearchgate.net C18 columns are frequently selected as the stationary phase due to their hydrophobicity, which is well-suited for retaining and separating steroid molecules. humanjournals.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component like water or a buffer. humanjournals.comzenodo.orgresearchgate.net The ratio of these components is carefully adjusted (isocratic or gradient elution) to achieve the desired retention time and peak resolution. humanjournals.com For instance, a mobile phase of acetonitrile and water in a 65:35 (v/v) ratio has been successfully used. humanjournals.com Another optimized method utilized methanol and 1% ortho-phosphoric acid (54.5:45.5 v/v). researchgate.net

The flow rate is another critical parameter, with typical values around 1.0 mL/min, to ensure good separation within a reasonable analysis time. humanjournals.comresearchgate.net UV detection is commonly employed, and the wavelength is selected based on the analyte's maximum absorbance to ensure high sensitivity; for drospirenone and its derivatives, wavelengths around 220 nm, 247 nm, and 252 nm have been reported. humanjournals.comzenodo.orgresearchgate.net The goal of optimization is to obtain sharp, symmetrical peaks with adequate resolution from interfering components. humanjournals.comzenodo.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Restex Allure C18 (250mm × 4.6mm, 3µm) humanjournals.com | Symmetry C18 (250x4.6mm, 5µm) researchgate.net | Waters Symmetry C-18 (150mm x 4.6mm, 5µm) conicet.gov.ar |

| Mobile Phase | Acetonitrile: Water (65:35 v/v) humanjournals.com | Methanol: 1% Ortho phosphoric acid (54.5:45.5 v/v) researchgate.net | Acetonitrile: Water (55:45 v/v) conicet.gov.ar |

| Flow Rate | 1.0 mL/min humanjournals.com | 1.0 mL/min researchgate.net | 0.3 mL/min conicet.gov.ar |

| Detection Wavelength | 220 nm humanjournals.com | 252 nm researchgate.net | 254 nm conicet.gov.ar |

| Retention Time | ~6.5 min humanjournals.com | ~8.36 min researchgate.net | ~9.20 min conicet.gov.ar |

Gas Chromatography (GC) Applications for Metabolite Detection

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of steroid metabolites. nih.gov However, due to the low volatility and thermal instability of steroids like this compound, direct analysis is not feasible. nih.govnih.gov Therefore, a crucial sample preparation step, known as derivatization, is required to convert the non-volatile analytes into volatile and thermally stable compounds suitable for GC analysis. nih.govacs.orgresearchgate.net

Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netmdpi.com Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. acs.orgmdpi.com This process reduces the polarity of the metabolites and increases their volatility, allowing them to be separated on a GC column. researchgate.net The GC-MS method can then separate different metabolites based on their retention times and provide mass spectra for identification. mdpi.com While highly effective for profiling a wide range of metabolites, the requirement for derivatization makes the workflow more complex and time-consuming compared to LC-MS methods. nih.govacs.org

Hyphenated Mass Spectrometry for Structural Elucidation and Quantification

Hyphenated mass spectrometry techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices like human plasma. waters.comresearchgate.net Several highly sensitive and selective LC-MS/MS methods have been developed for drospirenone and, by extension, its metabolites. waters.comchromatographyonline.comconsensus.app These methods typically utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides exceptional specificity and reduces chemical noise. researchgate.net

Sample preparation is critical and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from plasma components that could interfere with the analysis. waters.comresearchgate.net The chromatographic separation is often performed using UPLC (Ultra-Performance Liquid Chromatography) for faster analysis times. waters.com For mass spectrometric detection, the protonated molecule [M+H]+ is typically selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. For drospirenone, the transition of m/z 367.10 to a specific fragment ion is often monitored. researchgate.netresearchgate.net This high degree of selectivity allows for the achievement of very low limits of quantification (LLOQ), often in the sub-ng/mL range, which is necessary for pharmacokinetic studies. waters.comchromatographyonline.com

| Parameter | Method 1 waters.comchromatographyonline.com | Method 2 researchgate.netconsensus.app |

|---|---|---|

| Instrumentation | Waters ACQUITY UPLC with Quattro Premier Triple Quadrupole MS | LC-MS/MS with Turboionspray source |

| Sample Preparation | Mixed-mode Solid-Phase Extraction (SPE) | Dichloromethane Liquid-Liquid Extraction (LLE) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Turboionspray |

| Precursor Ion (m/z) | 367.1 (for Drospirenone) | 367.10 (for Drospirenone) |

| Linear Range | 0.5 to 250 ng/mL | 5 to 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown metabolites and impurities. waters.com Unlike triple quadrupole instruments that measure nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, typically to four or five decimal places. waters.com This precision allows for the determination of a molecule's elemental composition (raw formula). waters.com

For a metabolite like this compound, HRMS can confirm its elemental formula by matching the experimentally measured accurate mass to the theoretical calculated mass. This capability is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. Furthermore, when coupled with fragmentation techniques (MS/MS), HRMS provides accurate mass data for the fragment ions, which gives deeper insight into the molecule's structure and helps to pinpoint the site of metabolic modification, such as hydroxylation. waters.com

Validation of Bioanalytical Methods in Non-Clinical Settings

Before a bioanalytical method can be used to generate data for regulatory submissions, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. ich.orgeuropa.eu The validation of methods used in non-clinical toxicokinetic (TK) studies must conform to the principles of Good Laboratory Practice (GLP). europa.euich.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided detailed guidelines, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. kymos.comprogress-lifesciences.nlfda.govnih.gov

A full validation of a bioanalytical method establishes its performance characteristics through a series of specific tests. ich.org These core validation parameters are essential to ensure the reliability, reproducibility, and accuracy of the analytical data. labmanager.com

The key parameters evaluated during a full validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. kymos.com

Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed at multiple concentration levels and should be within ±15% of the nominal value (±20% at the LLOQ). kymos.com

Precision: The closeness of agreement among a series of measurements from the same sample. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ). kymos.com

Calibration Curve and Range: This defines the relationship between the instrument response and the concentration of the analyte. The range is bounded by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). ich.org

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). kymos.com

Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of interfering components in the biological matrix. kymos.com

Dilution Integrity: Ensures that diluting a sample with a concentration above the ULOQ does not affect the accuracy and precision of the measurement. kymos.com

| Validation Parameter | Description | General Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Mean value should be within ±15% of nominal value (±20% at LLOQ). |

| Precision | Scattering of values in a series of measurements of the same sample. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | Ability to measure the analyte in the presence of interferences. | No significant interference at the retention time of the analyte. |

| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration should be within ±15% of the nominal concentration. |

| Matrix Effect | Suppression or enhancement of ionization by matrix components. | CV of the IS-normalized matrix factor should not be >15%. |

| Dilution Integrity | Accuracy after diluting samples that are above the ULOQ. | Accuracy and precision should be within ±15%. |

Lower Limit of Quantification (LLOQ) Determination

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov It is a critical parameter for pharmacokinetic studies where low concentrations of the metabolite at later time points must be measured reliably. The LLOQ is established as the lowest standard on the calibration curve. nih.gov

For a concentration to be accepted as the LLOQ, the analyte response should be at least five times the response of a blank sample. japsonline.com Furthermore, the precision, expressed as the coefficient of variation (CV), should not exceed 20%, and the accuracy should be within ±20% of the nominal concentration. bebac.atresearchgate.net This is typically confirmed by analyzing at least five replicate samples prepared at the proposed LLOQ concentration. nih.gov For instance, in the development of an analytical method for drospirenone, an LLOQ of 0.420 µg/mL was established, demonstrating the method's sensitivity. omicsonline.org

Table 2: LLOQ Determination for a Related Compound (Drospirenone)

| Analyte | LLOQ Concentration | Precision (%CV) | Accuracy (% Recovery) | Acceptance Criteria |

|---|---|---|---|---|

| Drospirenone | 0.420 µg/mL | <20% | 80-120% | Met |

Data is illustrative based on a published method for the parent compound, drospirenone. omicsonline.org

Calibration Curve Establishment and Linearity Evaluation

A calibration curve is used to demonstrate the relationship between the instrumental response and the known concentration of the analyte over a specified range. who.int For the analysis of this compound, a calibration curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The curve should be prepared using the same biological matrix as the study samples. who.int

A typical calibration curve consists of a blank sample, a zero sample (matrix with internal standard), and at least six non-zero concentration levels covering the expected range of concentrations in the study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ). europa.euwho.int The relationship between concentration and response is often fitted using a linear regression model, and the goodness of fit is evaluated. nih.gov

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The linearity of the method is typically assessed by examining the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. omicsonline.orgresearchgate.net For example, a validated method for drospirenone demonstrated excellent linearity over a concentration range of 30-240 µg/mL with a regression coefficient (R²) of 0.999. omicsonline.org

Table 3: Illustrative Calibration Curve and Linearity Data for a Related Compound (Drospirenone)

| Parameter | Value |

|---|---|

| Analyte | Drospirenone |

| Linearity Range | 30 - 240 µg/mL |

| Regression Equation | y = 45651x + 670.3 |

| Coefficient of Determination (R²) | 0.999 |

Data is illustrative based on a published method for the parent compound, drospirenone. omicsonline.org

Accuracy and Precision Assessments

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically expressed as the percentage of the nominal concentration. researchgate.net Precision describes the closeness of agreement among a series of measurements from the same homogeneous sample and is usually expressed as the coefficient of variation (CV). omicsonline.org

Both accuracy and precision are evaluated at multiple concentration levels: the LLOQ, low QC (LQC, ≤ 3x LLOQ), medium QC (MQC), and high QC (HQC). ich.org Assessments are performed within a single analytical run (intra-run or intra-batch) and across different runs on different days (inter-run or inter-batch). bebac.atresearchgate.net

For a method to be considered valid, the accuracy should be within ±15% of the nominal value for QC samples (and ±20% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ). europa.euresearchgate.net

Table 4: Illustrative Intra- and Inter-Day Accuracy and Precision Data for a Related Compound (Risperidone)

| Concentration Level | Parameter | Intra-Day | Inter-Day | Acceptance Criteria |

|---|---|---|---|---|

| Low QC | Accuracy (%) | 88.80 - 106.84 | 91.20 - 103.76 | ±15% |

| Precision (%RSD) | 1.85 - 9.09 | 1.56 - 4.38 | ≤15% | |

| Medium QC | Accuracy (%) | 95.50 - 105.50 | 93.40 - 102.60 | ±15% |

| Precision (%RSD) | 2.50 - 8.50 | 2.10 - 5.20 | ≤15% | |

| High QC | Accuracy (%) | 90.70 - 104.30 | 92.80 - 101.40 | ±15% |

| Precision (%RSD) | 3.10 - 7.90 | 2.80 - 6.10 | ≤15% |

Data is illustrative and adapted from a published LC-MS/MS method for risperidone (B510) to demonstrate the principles of accuracy and precision assessment. nih.gov

Matrix Effect and Carry-over Evaluation

The matrix effect is the alteration of analyte ionization, leading to suppression or enhancement of the signal, due to the presence of co-eluting, undetected components in the biological matrix. ich.org It is a significant concern in LC-MS/MS assays. The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor should be consistent across different lots of the biological matrix, with a CV of ≤15%. ich.org

Carry-over is the appearance of an analyte signal in a blank sample that is injected after a high-concentration sample. This can lead to inaccuracies in the quantification of subsequent samples. Carry-over is assessed by injecting a blank sample immediately after the ULOQ sample. europa.eu The response in the blank sample should not be more than 20% of the LLOQ response for the analyte and 5% for the internal standard. europa.euich.org

Structure Activity Relationship Sar and Computational Modeling Approaches

Fundamental Principles of SAR in Steroid Derivatives

For progestogenic and antimineralocorticoid activity, specific functional groups and their spatial arrangement are crucial. The core steroid nucleus, consisting of four fused rings, provides the basic scaffold for interaction with hormone receptors. The presence of specific groups at key positions dictates the nature and strength of this interaction. For instance, modifications at the C17 position are known to influence progestational activity, while substitutions at other positions can modulate affinity for androgen and mineralocorticoid receptors.

Table 1: Key Structural Modifications and Their General Effects on Steroid Activity

| Structural Modification | General Effect on Biological Activity |

| Addition of a methyl or ethyl group at C17α | Can increase metabolic stability and oral bioavailability. |

| Introduction of a double bond | Alters the planarity of the ring system, potentially affecting receptor binding. |

| Hydroxylation of the steroid nucleus | Can change the polarity and metabolic profile of the compound. |

| Esterification of hydroxyl groups | Can increase lipophilicity and create prodrugs with altered pharmacokinetic profiles. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. fiveable.memdpi.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the molecular properties that drive biological effects. mdpi.commdpi.comdtu.dkresearchwithrowan.com

For compounds related to 5-Hydroxydrospirenone, such as its parent drug drospirenone (B1670955) and other spironolactone (B1682167) derivatives, QSAR studies have been employed to understand their progestogenic and antimineralocorticoid activities. nih.gov These models typically use a range of molecular descriptors to quantify various aspects of the chemical structure.

Key Molecular Descriptors in QSAR for Steroids:

Topological Descriptors: Describe the connectivity and branching of the molecule.

Electronic Descriptors: Quantify the distribution of electrons, such as partial charges and dipole moments.

Steric Descriptors: Relate to the size and shape of the molecule, including molecular volume and surface area.

Hydrophobic Descriptors: Measure the lipophilicity of the compound, often represented by the partition coefficient (log P).

A typical QSAR model for steroid receptor binding might take the form of a multiple linear regression (MLR) equation:

Biological Activity (log 1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant

Where the coefficients (c1, c2, etc.) indicate the relative importance of each descriptor in determining the biological activity.

In Silico Approaches for Predicting Molecular Interactions and Properties

In silico methods, which utilize computer simulations, are instrumental in predicting how a molecule like this compound might interact with its biological targets. nih.govbiorxiv.org Techniques such as molecular docking and molecular dynamics simulations provide insights into the binding modes and affinities of ligands with receptors. beilstein-journals.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound, docking studies would involve placing the molecule into the ligand-binding pocket of receptors such as the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR). The output of a docking simulation is a "score" that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. beilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This allows for the assessment of the stability of the binding pose predicted by docking and can reveal subtle conformational changes in both the ligand and the receptor upon binding.

Table 2: Predicted Interaction Types for this compound with Steroid Receptors

| Interaction Type | Potential Interacting Residues in Receptor | Significance |

| Hydrogen Bonding | Polar amino acids (e.g., Asparagine, Glutamine, Threonine) | Key for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Nonpolar amino acids (e.g., Leucine, Isoleucine, Phenylalanine) | Contribute significantly to the overall binding affinity. |

| Van der Waals Forces | Most amino acids in close proximity | Provide additional stabilizing interactions. |

These computational approaches, while predictive in nature, offer a powerful means to hypothesize about the biological activity of this compound based on its structure and the well-established principles of steroid-receptor interactions. researchgate.net

Mechanistic Insights into Hydroxylated Steroid Derivatives and Metabolite Formation

Exploration of Hydroxylation Reaction Mechanisms within Biological Systems

Hydroxylation, the chemical process that introduces a hydroxyl group (-OH) into an organic compound, is a fundamental reaction in the metabolism of steroids. In biological systems, these reactions are primarily catalyzed by a superfamily of heme-containing enzymes known as cytochromes P450 (CYPs). The general mechanism of CYP-mediated hydroxylation involves the activation of molecular oxygen. The catalytic cycle begins with the binding of the substrate, in this case, drospirenone (B1670955), to the active site of the CYP enzyme. This is followed by a one-electron reduction of the heme iron, allowing for the binding of molecular oxygen. A second electron reduction and subsequent protonation lead to the cleavage of the O-O bond, generating a highly reactive ferryl-oxo intermediate. This potent oxidizing species is responsible for abstracting a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to the resulting carbon radical, thus completing the hydroxylation.

While drospirenone is extensively metabolized, its primary metabolites, the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate, are formed through pathways independent of the cytochrome P450 system. mcgill.ca However, drospirenone also undergoes oxidative metabolism, and it is through this pathway that 5-Hydroxydrospirenone is formed. mcgill.ca

Stereochemical Considerations in Metabolite Formation

The introduction of a hydroxyl group at the C5 position of the steroid nucleus of drospirenone can result in two possible stereoisomers: 5α-Hydroxydrospirenone or 5β-Hydroxydrospirenone. The stereochemical outcome of this reaction is not random but is dictated by the specific three-dimensional arrangement of the substrate within the enzyme's active site. The orientation of the drospirenone molecule relative to the reactive ferryl-oxo species determines which face of the steroid is accessible for hydrogen abstraction and subsequent hydroxylation.

Available data and chemical nomenclature for this metabolite, often referred to as 5-Beta Hydroxy Drospirenone Lactone, strongly indicate that the hydroxylation of drospirenone predominantly yields the 5β-isomer. This suggests a specific binding orientation of drospirenone within the active site of the metabolizing enzyme, which favors the abstraction of the β-hydrogen atom at the C5 position. The precise factors governing this stereoselectivity are intrinsic to the topology of the enzyme's active site, including the spatial arrangement of amino acid residues that interact with the substrate.

Role of Specific Enzymes in Modulating Biotransformation Pathways

The primary enzyme responsible for the oxidative metabolism of a vast array of drugs and endogenous compounds, including steroids, is Cytochrome P450 3A4 (CYP3A4). drugbank.com While the major metabolic pathways of drospirenone are CYP-independent, in vivo and in vitro studies have demonstrated the involvement of CYP3A4 in its oxidative biotransformation. nih.govnih.gov Drug-drug interaction studies have shown that co-administration of drospirenone with potent CYP3A4 inhibitors, such as ketoconazole (B1673606), leads to a significant increase in drospirenone plasma concentrations, confirming the role of this enzyme in its clearance. nih.govnih.gov

Although direct experimental evidence explicitly detailing the C5-hydroxylation of drospirenone by CYP3A4 is not extensively documented in publicly available literature, the established role of CYP3A4 in steroid hydroxylation and its confirmed involvement in drospirenone's oxidative metabolism make it the principal enzyme implicated in the formation of this compound. The regioselectivity of CYP3A4 for the C5 position of drospirenone and the stereoselectivity for the 5β-position are determined by the specific interactions between the drospirenone molecule and the amino acid residues lining the active site of the CYP3A4 enzyme. drugbank.com These interactions orient the substrate in a manner that presents the C5β position to the catalytic ferryl-oxo species for hydroxylation.

The table below summarizes the key enzymes and their roles in the biotransformation of drospirenone.

| Enzyme Family | Specific Enzyme | Role in Drospirenone Metabolism |

| Cytochrome P450 | CYP3A4 | Catalyzes the oxidative metabolism of drospirenone, including the formation of hydroxylated metabolites such as this compound. |

| Other Enzymes | (Not specified) | Responsible for the major, CYP-independent metabolic pathways leading to the formation of the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate. |

Role of 5 Hydroxydrospirenone in Non Clinical Pharmaceutical Research and Development

Function as a Reference Standard in Analytical Quality Control

In the landscape of pharmaceutical manufacturing and quality control, reference standards are indispensable tools for verifying the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products. 5-Hydroxydrospirenone serves as a crucial reference standard in the analytical testing of Drospirenone (B1670955). researchgate.netepa.gov These standards are highly characterized materials used as a benchmark for qualitative and quantitative analysis. ijpbs.com The availability of well-characterized this compound allows pharmaceutical scientists to develop and validate robust analytical methods capable of detecting and quantifying its presence in Drospirenone samples. researchgate.netnih.gov

Impurity profiling is a cornerstone of pharmaceutical quality, ensuring the safety and efficacy of medications. Impurities can arise from the synthesis process, degradation of the drug substance, or improper storage. drugbank.com this compound is recognized as a significant impurity of Drospirenone. epa.govnih.gov As such, its reference standard is essential for the impurity profiling of Drospirenone API. geneesmiddeleninformatiebank.nl

Analytical techniques, most notably High-Performance Liquid Chromatography (HPLC), are employed to separate and quantify any impurities present in the API. drugbank.comfda.govwindows.net By using this compound as a reference standard, analysts can:

Identify: Confirm the presence of the this compound impurity by comparing its retention time in a chromatogram to that of the known standard. cbg-meb.nl

Quantify: Accurately measure the amount of the this compound impurity present in a batch of Drospirenone API. windows.net

Validate Methods: Ensure that the analytical methods used for routine quality control are sensitive, specific, and accurate for the detection of this particular impurity. researchgate.netnih.gov

This process is vital for ensuring that the level of this compound in the final API remains below the stringent limits set by regulatory authorities like the FDA and EMA. ijpbs.com

The development of generic drugs relies on the submission of an Abbreviated New Drug Application (ANDA). A key component of an ANDA is the demonstration that the generic product is pharmaceutically equivalent and bioequivalent to the innovator, or reference listed drug (RLD). nih.govclinpgx.org This includes a thorough characterization of the impurity profile to ensure it is comparable to that of the brand-name drug.

For companies developing generic versions of Drospirenone-containing products, this compound reference standards are critical for:

Quality Control (QC): Implementing QC applications to monitor and control the level of this impurity during the manufacturing of the generic product. researchgate.netepa.gov

Comparative Analysis: Demonstrating to regulatory agencies that the impurity profile of their generic Drospirenone is well-controlled and consistent with safety standards.

ANDA and DMF Filing: Providing the necessary analytical data package, which includes the identification and quantification of impurities like this compound, as part of the Drug Master File (DMF) and ANDA submissions. epa.gov

The use of this compound as a reference standard provides the analytical traceability required to meet regulatory compliance for generic drug approval. epa.govnih.gov

Relevance in Non-Clinical Pharmacokinetic (PK) Studies

While this compound is primarily discussed as a process impurity, it is also a potential metabolite of its parent compound, Drospirenone. The study of drug metabolism and pharmacokinetics (DMPK) in non-clinical settings, using preclinical animal models, is fundamental to understanding how a drug will behave in humans. Although detailed public data on the specific preclinical pharmacokinetics of this compound are scarce, its relevance lies in the established principles of metabolite assessment during drug development. The parent drug, Drospirenone, is known to be extensively metabolized, primarily into two major inactive metabolites: the acid form of Drospirenone and 4,5-dihydrodrospirenone-3-sulfate. Oxidative metabolism, including hydroxylation, is also a known pathway for Drospirenone, catalyzed by enzymes such as CYP3A4.

A critical objective of non-clinical PK studies is to identify and characterize the metabolites of a drug candidate in various animal species (e.g., rats, dogs, monkeys) and compare them to those found in humans. This is essential for ensuring that the animal models used in toxicology studies are exposed to a similar metabolic profile as humans, which validates their use for safety assessment.

If this compound is formed as a metabolite in preclinical models, its assessment would involve:

Identification: Detecting its presence in biological matrices such as plasma, urine, and feces following administration of Drospirenone.

Quantification: Measuring its concentration over time to determine its exposure profile (e.g., Cmax, AUC).

Disposition: Understanding its absorption, distribution, further metabolism, and excretion (ADME) characteristics.

These studies help build a comprehensive picture of the parent drug's biotransformation and ensure that any major or pharmacologically active metabolites are identified and evaluated for safety before human trials.

The formation of metabolites can significantly influence the pharmacokinetic profile of the parent compound. The process of metabolism, such as the hydroxylation that would form this compound, is a key determinant of a drug's clearance and elimination half-life.

The study of a metabolite like this compound in preclinical models has several implications for the parent compound, Drospirenone:

Clearance Pathways: It helps elucidate the specific metabolic pathways responsible for clearing Drospirenone from the body. Understanding the enzymes involved (e.g., cytochrome P450 isoenzymes) can predict potential drug-drug interactions. nih.gov

Interspecies Differences: Comparing the extent of this compound formation across different preclinical species and humans is vital. Significant differences could impact the translation of toxicology and efficacy data from animals to humans.

Therefore, even as a minor metabolite, the characterization of this compound's pharmacokinetics in non-clinical studies is relevant for a complete understanding of Drospirenone's disposition and for ensuring the safety of the drug.

Impurity Management and Control Strategies in Pharmaceutical Manufacturing

Effective management and control of impurities are critical quality attributes in pharmaceutical manufacturing. Given that this compound is a known impurity in the synthesis of Drospirenone, robust control strategies are necessary to ensure the final product's quality and safety. ijpbs.com

Strategies for managing the this compound impurity include:

Process Optimization: The manufacturing process for Drospirenone can be designed and optimized to minimize the formation of this compound. This involves carefully controlling reaction parameters such as temperature, pressure, pH, and reaction time.

Purification Techniques: Implementing effective purification steps, such as crystallization or chromatography, to remove or reduce the levels of this compound from the intermediate or final API.

Raw Material Control: Ensuring the quality of starting materials and reagents to prevent the introduction of substances that could lead to the formation of this impurity.

In-Process Controls (IPCs): Establishing regular testing points during the manufacturing process to monitor the levels of this compound and ensure they remain within acceptable limits.

Specification Setting: Defining stringent, scientifically justified acceptance criteria for this compound in the final Drospirenone drug substance based on regulatory guidelines and safety data.

These control strategies, underpinned by rigorous analytical testing using this compound reference standards, are integral to Good Manufacturing Practices (GMP) and ensure that every batch of Drospirenone API is of high purity and safe for patient use. ijpbs.com

Emerging Research Directions and Translational Perspectives for 5 Hydroxydrospirenone

Advancements in Metabolic Engineering for Steroid Production and Derivatization

The production of complex steroids like 5-Hydroxydrospirenone through traditional chemical synthesis is often inefficient and environmentally taxing. Consequently, metabolic engineering and synthetic biology have emerged as promising alternatives for the sustainable production of steroidal compounds. fudutsinma.edu.ng Microorganisms, particularly yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica, are increasingly being engineered as cellular factories for steroid and terpenoid biosynthesis. acs.orgnih.gov These yeasts serve as attractive hosts due to their well-understood genetics, ease of manipulation, and the presence of the native mevalonate (B85504) (MVA) pathway, which produces precursors for all isoprenoids, including steroids. acs.orgtandfonline.com

Metabolic engineering strategies focus on reprogramming the host's metabolism to enhance the production of a target molecule. researchgate.net Key approaches for enhancing steroid biosynthesis in yeast include:

Overexpression of Key Enzymes : Increasing the expression of rate-limiting enzymes in the biosynthetic pathway, such as HMG-CoA reductase, can significantly boost the metabolic flux towards steroid precursors. fudutsinma.edu.ng

Gene Knockouts : Deleting genes of competing pathways redirects metabolic intermediates towards the desired steroid synthesis pathway. fudutsinma.edu.ng

Heterologous Pathway Integration : Introducing genes from other species (e.g., plants or animals) allows for the de novo synthesis of steroids not naturally produced by the yeast. nih.gov

Organelle Engineering : Targeting enzymes to specific cellular compartments, like mitochondria or the endoplasmic reticulum, can improve pathway efficiency by co-localizing enzymes and substrates. tandfonline.com

While direct metabolic engineering for the production of this compound has not been extensively reported, the established platforms for producing other steroids lay the groundwork. The process would involve engineering a yeast strain to produce the precursor, drospirenone (B1670955), and then introducing a specific hydroxylase, likely a cytochrome P450 monooxygenase, to perform the C-5 hydroxylation. Microbial biotransformation is a well-established method for regio- and stereo-selective hydroxylation of steroid cores, a reaction that is challenging to achieve through chemical synthesis. davidmoore.org.uknih.gov Filamentous fungi, for example, are known to hydroxylate steroids at various positions. nih.gov Identifying and expressing a suitable 5-hydroxylase in an optimized drospirenone-producing yeast strain could enable a single-fermentation process for this compound production.

Development of Novel Analytical Platforms for Complex Metabolite Mixtures

The analysis of steroids and their metabolites, collectively known as the steroidome, from biological matrices is inherently complex due to the structural similarity, wide concentration ranges, and presence of numerous isomers. nih.gov To address these challenges, significant advancements have been made in analytical platforms, moving beyond traditional immunoassays, which can suffer from a lack of specificity, towards mass spectrometry (MS)-based methods. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone for comprehensive urinary steroid profiling. mdpi.comnih.gov Its high chromatographic resolution is excellent for separating steroid isomers. mdpi.com However, GC-MS analysis is laborious, requiring extensive sample preparation including enzymatic hydrolysis of conjugates and chemical derivatization to make the steroids volatile, which limits throughput. nih.govpostersessiononline.eu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred platform for steroid analysis in many clinical and research laboratories. nih.govnih.gov It offers high sensitivity and specificity, requires less complex sample preparation than GC-MS, and is more amenable to high-throughput automation. postersessiononline.eunih.gov LC-MS/MS methods are crucial for quantifying multiple steroids simultaneously from small sample volumes, such as 100 µl of serum. nih.govnih.gov The development of ultra-high-performance liquid chromatography (UPLC) has further enhanced separation efficiency and reduced run times. postersessiononline.eu

A key challenge in MS-based steroid analysis is resolving isobaric compounds—molecules with the same mass. Effective chromatographic separation is vital to distinguish these isomers before they enter the mass spectrometer. clinlabint.com Advanced techniques like differential mobility spectrometry (DMS), which separates ions based on their size, shape, and charge, can be coupled with LC-MS/MS to provide an additional layer of separation, improving specificity and signal-to-noise ratios. nih.gov These sophisticated platforms are essential for accurately identifying and quantifying low-abundance metabolites like this compound within a complex mixture of other steroids.

Comparison of Analytical Platforms for Steroid Metabolomics

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separates volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection. mdpi.com | Separates compounds in a liquid phase based on polarity and other properties, followed by mass-based detection and fragmentation. nih.gov |

| Sample Preparation | Complex and time-consuming: requires hydrolysis and chemical derivatization. nih.gov | Simpler: often involves protein precipitation and/or solid-phase extraction. clinlabint.com |

| Throughput | Low, due to long run times and extensive sample prep. nih.gov | High, suitable for large-scale clinical and research studies. clinlabint.com |

| Strengths | Excellent chromatographic resolution for separating isomers. mdpi.com Considered a reference method for comprehensive profiling. nih.gov | High sensitivity and specificity, requires smaller sample volumes, adaptable to a wider range of compounds without derivatization. nih.govmdpi.com |

| Limitations | Not suitable for non-volatile or thermally unstable compounds; laborious workflow. nih.gov | Chromatographic separation of isobaric isomers can be challenging. clinlabint.com |

Investigation of Undiscovered Biochemical Roles or Modulatory Activities

This compound is a metabolite of drospirenone, a synthetic progestin widely used in oral contraceptives. wikipedia.org The biochemical role of a drug metabolite is often linked to the pharmacological activity of its parent compound and the metabolic pathways involved in its clearance. Drospirenone is unique among progestins due to its pharmacological profile, which closely resembles that of endogenous progesterone (B1679170), particularly its potent antimineralocorticoid and antiandrogenic activities. researchgate.netepa.gov

Drospirenone is an antagonist of the mineralocorticoid receptor (MR), which means it opposes the effects of aldosterone, leading to reduced sodium and water retention. nih.govyoutube.com It also acts as an antagonist at the androgen receptor (AR), counteracting the effects of androgens like testosterone (B1683101). nih.gov These activities contribute to some of its therapeutic effects. researchgate.net

The introduction of a hydroxyl group at the C-5 position to form this compound is a common phase I metabolic reaction. Such modifications can alter the biological activity of the parent molecule in several ways:

Detoxification and Excretion: Often, hydroxylation increases the water solubility of a compound, facilitating its further conjugation (Phase II metabolism) and subsequent excretion from the body. It is known that drospirenone is extensively metabolized, with major inactive metabolites including the acid form (from the opening of the lactone ring) and 4,5-dihydro-drospirenone-3-sulfate. drugbank.comtga.gov.au this compound may represent an intermediate in one of the metabolic pathways leading to these or other excretable forms.

Comparative Biotransformation Studies Across Species (Non-Clinical)

Understanding how a compound is metabolized across different species is crucial in drug development. Non-clinical biotransformation studies, often using microbial systems or animal models, provide insight into potential metabolic pathways.

A significant study on the biotransformation of drospirenone used the fungus Cunninghamella elegans, a microorganism known for its ability to metabolize xenobiotics in ways that can mimic mammalian metabolism, particularly through its cytochrome P450 monooxygenase systems. aub.edu.lb Incubation of drospirenone with C. elegans did not yield this compound but resulted in several other hydroxylated and oxidized metabolites. nih.gov This indicates that fungal systems can produce a diverse array of drospirenone derivatives through various enzymatic modifications. aub.edu.lb

The metabolites identified from the Cunninghamella elegans study are detailed below:

Metabolites of Drospirenone Produced by Cunninghamella elegans Biotransformation

| Metabolite Name | Modification from Drospirenone | Reference |

|---|---|---|

| 6β,7β,15β,16β-dimethylene-3-oxo-14α-hydroxy-17α-pregn-4-ene-21,17-carbolactone | Hydroxylation at C-14α | nih.gov |

| 6β,7β,15β,16β-dimethylene-3,11-dioxo-17α-pregn-4-ene-21,17-carbolactone | Oxidation at C-11 (keto group) | nih.gov |

| 6β,7β,15β,16β-dimethylene-3,12-dioxo-17α-pregn-4-ene-21,17-carbolactone | Oxidation at C-12 (keto group) | nih.gov |

| 6β,7β,15β,16β-dimethylene-3-oxo-11β,14α-dihydroxy-17α-pregn-4-ene-21,17-carbolactone | Dihydroxylation at C-11β and C-14α | nih.gov |

| 6β,7β,15β,16β-dimethylene-3-oxo-11α-hydroxy-17α-pregn-4-ene-21,17-carbolactone | Hydroxylation at C-11α (known metabolite) | nih.gov |

In another non-clinical model, studies using laboratory-scale activated sludge systems, which simulate wastewater treatment, showed that drospirenone undergoes rapid biotransformation. nih.govacs.org The major pathways identified were 1,2-dehydrogenation to form spirorenone (B1212842) and hydrolysis of the lactone ring. nih.govacs.org Minor pathways included hydroxylation. acs.org While these studies focus on environmental fate, they provide valuable data on the types of enzymatic reactions drospirenone can undergo.

Animal studies in rats have been used to investigate the pharmacological effects of drospirenone, but detailed reports on the full metabolite profile, including this compound, in this species are less common in the public literature. nih.govnih.gov Comparative studies across different non-clinical species (e.g., rats, dogs, monkeys) would be essential to build a comprehensive picture of drospirenone's metabolic fate and to understand how well these models predict human metabolism.

Q & A

Q. What analytical techniques are recommended for characterizing 5-Hydroxydrospirenone in synthetic samples?

To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Detailed protocols must include solvent systems, column specifications, and calibration standards. Validation steps (e.g., spike-recovery tests for impurities) are critical to address batch variability . For novel derivatives, X-ray crystallography may be required to resolve stereochemical ambiguities.

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Begin with in vitro receptor-binding assays targeting known pathways (e.g., steroid hormone receptors) using radiolabeled ligands or fluorescence polarization. Dose-response curves should span 3–5 logarithmic concentrations to determine IC50 values. Include positive controls (e.g., reference antagonists) and validate assay reproducibility via intra- and inter-day precision tests. Cell viability assays (e.g., MTT) are essential to distinguish cytotoxic effects from receptor-specific activity .

Q. What strategies ensure reproducibility in synthesizing this compound?

Document reaction conditions (temperature, solvent, catalyst) with granularity, including inert atmosphere requirements and purification steps (e.g., recrystallization solvents). Use spectroscopic fingerprints (e.g., IR, 1H/13C NMR) to confirm intermediate identities. Cross-validate synthetic yields across independent labs and report deviations exceeding ±5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of this compound across studies?

Conduct a meta-analysis to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption patterns and compare with in vivo rodent data. Standardize assay conditions (e.g., plasma protein binding protocols) and apply sensitivity analysis to isolate critical parameters (e.g., hepatic extraction ratio) .

Q. What experimental designs address the compound’s low oral bioavailability in preclinical models?

Employ lipid-based nanoformulations (e.g., solid lipid nanoparticles) to enhance solubility, and validate stability under gastrointestinal pH using dynamic light scattering. Compare bioavailability via AUC0–24h measurements in parallel with permeability assays (e.g., Caco-2 monolayers). Incorporate knockout animal models to assess transporter-mediated efflux (e.g., P-glycoprotein) .

Q. How should multi-omics data be integrated to elucidate this compound’s off-target effects?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or HR-MS) datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning (e.g., random forests) to prioritize nodes in interaction networks. Validate hypotheses via CRISPR-Cas9 knockouts of top candidate genes .

Methodological and Data Analysis Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data?

Use probit or logit regression to calculate LD50 values, ensuring sample sizes ≥10 per dose group. Apply Bayesian hierarchical models to account for inter-study variability. For chronic toxicity, Kaplan-Meier survival analysis with Cox proportional hazards regression is recommended .

Q. How can researchers mitigate batch-to-batch variability in metabolite profiling studies?

Implement quality control (QC) samples pooled from all batches and analyze them intermittently. Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to detect outlier batches. Normalize data via median fold change or quantile normalization .

Literature and Hypothesis Development

Q. What frameworks help formulate hypotheses about this compound’s mechanism of action?

Apply the PICO framework: P opulation (target cells), I ntervention (compound exposure), C omparison (vehicle control), O utcome (receptor activation). For novel mechanisms, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How should gaps in existing literature guide future research priorities?

Systematically map inconsistencies using tools like PRISMA for scoping reviews. Prioritize understudied areas (e.g., epigenetic effects) and design experiments to test competing hypotheses (e.g., ChIP-seq for histone modification vs. RNA-seq for transcriptional changes) .

Note on Data Presentation

Include tables comparing key parameters (e.g., IC50 values across assays, bioavailability metrics) with confidence intervals. For multi-omics studies, heatmaps or volcano plots are essential to visualize differentially expressed pathways. Always report effect sizes and p-values adjusted for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.